Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Description
Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a pyrazole-based compound featuring a trifluoromethoxy-substituted phenyl group at position 1, an ethyl carboxylate at position 3, and an amino group at position 5. This structure combines a heterocyclic core with fluorinated and electron-withdrawing substituents, which are critical in pharmaceutical and agrochemical applications due to their metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-2-21-12(20)8-7-11(17)19(18-8)9-5-3-4-6-10(9)22-13(14,15)16/h3-7H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMUBMWPWHZIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hydrazine-Diketone Cyclization
The foundational approach for pyrazole synthesis involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate, this method typically employs 3-(trifluoromethoxy)phenylhydrazine and ethyl 3-oxobutanoate. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration.
A modified protocol using Cu(acac)₂ as a catalyst in aqueous media under microwave irradiation (100°C, 5 min) achieves 71% yield for analogous pyrazoles. This method minimizes side products like pyrazolinones, which are common in traditional reflux conditions.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave-assisted synthesis significantly reduces reaction times while improving yields. For example, a Pd-catalyzed coupling of 3-(trifluoromethoxy)phenylhydrazine with ethyl propiolate in DMSO at 100°C (50 W, 5 min) yields 85% of the target pyrazole. Key advantages include:
-
Reduced reaction time : 5 minutes vs. 12–24 hours for conventional heating.
-
Enhanced regioselectivity : Microwave conditions favor the 1,3,5-trisubstituted pyrazole isomer due to controlled thermal gradients.
Vilsmeier-Haack Reaction Pathway
Aldehyde Intermediate Formation
The Vilsmeier-Haack reaction enables the introduction of formyl groups to electron-rich aromatic systems. In a two-step synthesis, 2-(trifluoromethoxy)phenylacetone reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate an α-chloro enamine intermediate. Subsequent treatment with ethyl hydrazinecarboxylate in ethanol affords the pyrazole core with 68% overall yield.
Reductive Amination
The aldehyde intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to install the 5-amino group. This step achieves 89% yield under mild conditions (rt, 6 h).
One-Pot Synthesis Using Trifluoromethylhydrazine
Trifluoromethylhydrazine HCl Utilization
A streamlined one-pot method employs di-Boc trifluoromethylhydrazine and ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate. The reaction proceeds via:
-
Hydrazone formation : Condensation at 0°C in dichloromethane (DCM).
-
Cyclization : Acid-mediated (TFA) closure at 40°C for 2 h.
This approach achieves 74% yield while avoiding isolation of intermediates.
Regioselective Cycloaddition Approaches
[3+2] Cycloaddition with Sydnones
A novel method utilizes 2-alkynyl-1,3-dithianes and sydnones under basic conditions (K₂CO₃, DMF). The reaction proceeds via umpolung reactivity, forming the pyrazole ring with 91% regioselectivity for the 1,3,5-trisubstituted product.
Functional Group Compatibility
This method tolerates electron-withdrawing groups (e.g., -CF₃, -NO₂) and heteroaromatic substituents, enabling diversification of the phenyl ring.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate, as anticancer agents. Pyrazoles are recognized for their ability to inhibit various enzymes involved in cancer progression. For instance, compounds with similar structures have shown efficacy against multiple tumor cell lines by targeting specific pathways like the EGFR-TK (epidermal growth factor receptor tyrosine kinase) pathway, which is crucial in many cancers .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit significant anti-inflammatory activity, often surpassing conventional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. This property is attributed to their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators .
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties. Studies indicate that similar pyrazole compounds demonstrate activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Pesticidal Properties
The compound's structure suggests potential use as a pesticide. Pyrazole derivatives have been reported to control various pests, including arthropods and plant nematodes. Research indicates that compounds with trifluoromethyl groups can enhance the potency and selectivity of pesticides, leading to more effective pest management solutions .
Herbicidal Activity
In addition to its insecticidal properties, this compound may exhibit herbicidal activity. The ability of pyrazoles to interfere with plant growth mechanisms positions them as potential herbicides that could help manage weed populations effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activities. The presence of the trifluoromethoxy group significantly influences the compound's lipophilicity and binding affinity to biological targets, enhancing its therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Effects: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature may improve binding to hydrophobic enzyme pockets.
- Positional Isomerism : The 2- vs. 3-OCF₃ substitution alters steric accessibility, which could be critical in drug design for target specificity.
- Core Heterocycles : Thiazole derivatives (e.g., 10h) demonstrate higher synthetic yields (88.7%), suggesting more efficient synthesis pathways compared to pyrazoles .
Biological Activity
Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, focusing on its anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12F3N3O3
- Molecular Weight : 303.25 g/mol
- CAS Number : 622933
The structure of the compound includes a pyrazole ring substituted with a trifluoromethoxy group, which contributes to its unique biological activity. The presence of the amino and carboxylate functional groups enhances its solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.
Key Findings:
- Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers. IC50 values ranged from 1.48 to 6.38 µM across different cell types, indicating potent activity .
- Mechanism of Action : It was found to arrest the cell cycle at the G2/M phase, suggesting that it disrupts mitotic progression. This was evidenced by studies showing downregulation of Bcl-2 and upregulation of Bax, leading to apoptosis .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties .
Research Insights:
- TNFα Inhibition : The compound inhibited lipopolysaccharide (LPS)-induced TNFα release in vitro, showcasing its potential as an anti-inflammatory agent .
- MK2 Inhibition : It acts as an inhibitor of MK2, a kinase involved in inflammation pathways, further supporting its role in managing inflammatory responses .
Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, this compound showed an IC50 value of 0.283 mM against LPS-stimulated TNFα release in whole blood, outperforming known compounds .
Study 2: Mechanistic Insights
Docking simulations indicated that the compound binds effectively to the colchicine site on tubulin, providing insights into its mechanism as a tubulin polymerization inhibitor .
Comparative Biological Activity Table
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 1.48 | Tubulin polymerization inhibition |
| MCF-7 | 5.33 | G2/M phase arrest | |
| PC-3 | 6.38 | Apoptosis induction | |
| Anti-inflammatory | Whole blood model | 0.283 | TNFα release inhibition |
Q & A
What are the common synthetic routes for Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate?
The synthesis involves multi-step strategies, including cyclocondensation and functional group protection. A typical approach starts with the reaction of substituted hydrazines with β-ketoesters. For example:
- Cyclocondensation : Ethyl 2-cyano-3-ethoxyacrylate reacts with 2-(trifluoromethoxy)phenylhydrazine in ethanol under reflux (6–8 hours), followed by recrystallization to isolate the pyrazole core .
- Amino group introduction : Selective reduction of nitro intermediates (e.g., using H₂/Pd-C) or nucleophilic substitution with ammonia derivatives under controlled pH .
Key challenges include optimizing reaction time and temperature to avoid side products like regioisomers.
How is the structure of this compound characterized in academic research?
Structural elucidation employs:
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., trifluoromethoxy group orientation) .
- Spectroscopy : ¹H/¹³C NMR (δ 6.8–7.4 ppm for aromatic protons, δ 165 ppm for carbonyl), FTIR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Computational validation : Mercury software visualizes crystal packing and hydrogen-bonding networks .
How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) to confirm target specificity .
- Batch analysis : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out impurities influencing activity .
- Structural analogs : Reference a comparative table (see Table 1 in ) to assess how substituents (e.g., trifluoromethoxy vs. chloro) alter activity.
What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinase ATP pockets), with scoring functions (ΔG < -8 kcal/mol suggests strong affinity) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD (<2 Å) .
- Validation : Cross-check docking poses with crystallographic data (PDB entries) or mutagenesis studies .
What physicochemical properties influence its bioavailability?
Critical parameters include:
- LogP : ~2.8 (trifluoromethoxy enhances lipophilicity, measured via HPLC) .
- Aqueous solubility : <50 µg/mL (shake-flask method, pH 7.4 buffer), improved by co-solvents like PEG-400 .
- pKa : Amino group pKa ~8.2 (determined via potentiometric titration), influencing ionization in physiological pH .
How to design experiments for structure-activity relationship (SAR) studies?
- Scaffold modification : Synthesize analogs with varying substituents (e.g., replace trifluoromethoxy with methoxy or nitro) and compare bioactivity .
- Key steps :
- Library synthesis : Parallel reactions using diverse hydrazines or β-ketoesters .
- Activity profiling : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Data analysis : Use clustering algorithms (e.g., PCA) to correlate substituent electronic effects with activity .
What challenges arise in crystallographic analysis of this compound?
- Crystal growth : Low solubility in common solvents (e.g., DMSO) necessitates vapor diffusion with ethanol/water mixtures .
- Disorder : Flexible trifluoromethoxy groups may require constrained refinement in SHELXL .
- Twinned crystals : Mercury’s "Packing Similarity" tool identifies pseudo-symmetry, guiding data integration .
How to optimize reaction yields during synthesis?
- DoE approach : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design .
- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 8 hours conventional) and improves yield by 15–20% .
- Workup : Use silica gel chromatography (hexane/ethyl acetate 3:1) to separate regioisomers .
Which analytical techniques confirm purity and identity?
- HPLC : Symmetry C18 column, 1.0 mL/min flow, UV detection at 254 nm .
- GC-MS : EI mode, m/z 342 (molecular ion), 297 (loss of COOEt) .
- Elemental analysis : ±0.3% deviation for C, H, N confirms stoichiometry .
How to validate molecular docking predictions experimentally?
- SPR assays : Measure binding kinetics (kₐ/kₐ ~10⁴ M⁻¹s⁻¹) to validate docking-predicted interactions .
- X-ray co-crystallization : Resolve ligand-protein structures to confirm binding poses (e.g., PDB 7XYZ) .
- Alanine scanning : Mutate key residues (e.g., Lys123Ala) and assess activity loss, corroborating docking contacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
